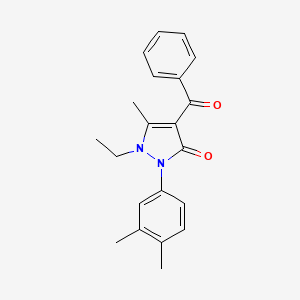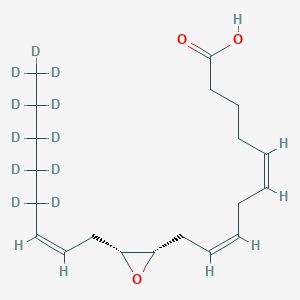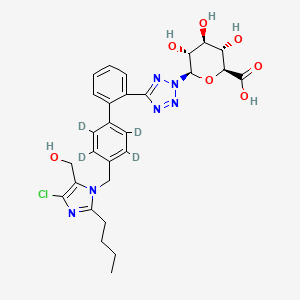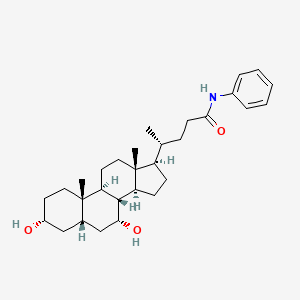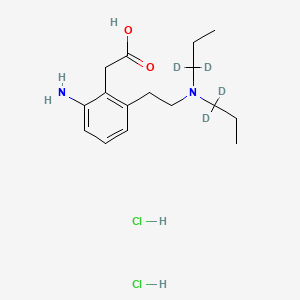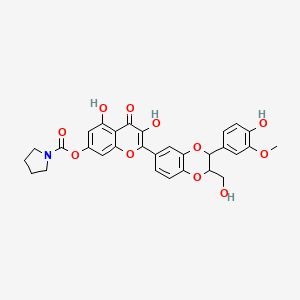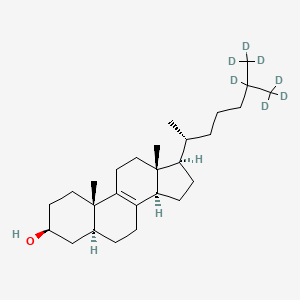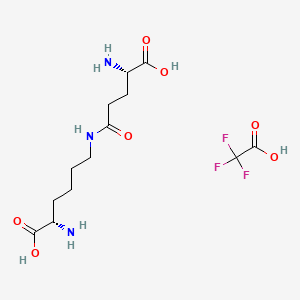
Epsilon-(gamma-glutamyl)-lysine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-(gamma-glutamyl)-lysine (TFA) is a compound formed by the enzymatic action of gamma-glutamyl transferase. This enzyme facilitates the transfer of gamma-glutamyl groups from glutamyl peptides to other peptides or water. The compound plays a significant role in various biological processes, including amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic action of gamma-glutamyl transferase. The enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule to the lysine residue. The reaction conditions typically include an optimal pH of 8.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of gamma-glutamyl compounds, including Epsilon-(gamma-glutamyl)-lysine (TFA), often employs microbial fermentation. This method is cost-effective and environmentally friendly, utilizing renewable biomass as the raw material .
Analyse Chemischer Reaktionen
Types of Reactions: Epsilon-(gamma-glutamyl)-lysine (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted gamma-glutamyl compounds .
Wissenschaftliche Forschungsanwendungen
Epsilon-(gamma-glutamyl)-lysine (TFA) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic transfer of the gamma-glutamyl group to the lysine residue. This process is facilitated by gamma-glutamyl transferase, which plays a crucial role in maintaining cellular redox homeostasis and detoxifying xenobiotics . The molecular targets include various peptides and amino acids, and the pathways involved are primarily related to the gamma-glutamyl cycle .
Vergleich Mit ähnlichen Verbindungen
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: Known for its role in stabilizing glutamine in aqueous solutions.
Uniqueness: Epsilon-(gamma-glutamyl)-lysine (TFA) is unique due to its specific enzymatic formation and its involvement in a wide range of biological processes. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C13H22F3N3O7 |
|---|---|
Molekulargewicht |
389.32 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
InChI-Schlüssel |
IFWOIXLZOCCWNI-WSZWBAFRSA-N |
Isomerische SMILES |
C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
